molecular formula C14H14N2OS B2619692 2-(3-Methylidenepiperidine-1-carbonyl)-1,3-benzothiazole CAS No. 2097915-13-2

2-(3-Methylidenepiperidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2619692
CAS No.: 2097915-13-2
M. Wt: 258.34
InChI Key: NSMSMDBGRUECFI-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound exhibits a sophisticated structural arrangement that incorporates multiple ring systems with distinct electronic and conformational properties. The benzothiazole moiety forms the core heterocyclic foundation, consisting of a fused benzene and thiazole ring system where the nine atoms of the bicycle and their attached substituents maintain coplanarity. This planar arrangement is characteristic of benzothiazole derivatives and contributes significantly to the compound's electronic conjugation and stability. The thiazole component of the benzothiazole system exhibits electron-withdrawing characteristics, which influences the reactivity patterns and electronic distribution throughout the molecule.

The piperidine ring component adopts a chair conformation, as observed consistently in related benzothiazole-piperidine hybrid systems. This conformational preference is energetically favored and provides optimal spatial arrangements for potential molecular interactions. The chair conformation of the piperidine ring allows for axial and equatorial positioning of substituents, with the methylidene group at the 3-position creating an exocyclic double bond that extends the conjugation system beyond the saturated ring. The dihedral angles between the benzothiazole plane and the piperidine ring vary depending on the rotational freedom around the carbonyl linker, typically ranging from approximately 6 to 70 degrees based on crystallographic studies of similar compounds.

The carbonyl linker serves as a crucial structural element that connects the two major components while allowing for conformational flexibility. The carbonyl group exhibits characteristic double bond character with carbon-oxygen distances typically around 1.20-1.23 Angstroms and contributes to the overall planarity of the connecting region. The nitrogen atom bonding pattern in the piperidine component shows distorted pyramidal geometry, with the nitrogen lying approximately 0.2 Angstroms above the plane defined by its three bonded carbon atoms, consistent with sp³ hybridization and lone pair electron effects.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification for this compound through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the aromatic benzothiazole protons, typically appearing in the 7.15-8.20 parts per million range. The methylidene proton of the piperidine ring exhibits characteristic chemical shifts around 4.85-4.89 parts per million as a singlet, reflecting its position adjacent to the nitrogen and the influence of the exocyclic double bond. The piperidine ring protons display complex multipicity patterns in the 1.49-3.62 parts per million region, with axial and equatorial protons showing distinct coupling patterns due to their different chemical environments.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons of the benzothiazole system appearing between 120-155 parts per million. The carbonyl carbon typically resonates around 165-170 parts per million, confirming the presence of the amide linkage. The methylidene carbon and piperidine ring carbons appear in the aliphatic region between 20-60 parts per million, with the quaternary carbon of the methylidene group showing characteristic downfield shifts due to the double bond character.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the structural components of the molecule. The carbonyl stretching vibration appears prominently around 1630-1640 wavenumbers, indicating the presence of an amide carbonyl group. Aromatic carbon-carbon stretching vibrations occur in the 1450-1600 wavenumber region, while carbon-hydrogen stretching of aromatic protons appears around 3000-3100 wavenumbers. The benzothiazole ring system exhibits characteristic absorptions around 1570-1580 wavenumbers for carbon-nitrogen stretching and 750-850 wavenumbers for substituted benzene ring deformations.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of benzothiazole-piperidine hybrid systems. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the calculated molecular weight. Characteristic fragmentation includes loss of the piperidine moiety and formation of benzothiazole-containing fragments, with base peaks often appearing at mass-to-charge ratios corresponding to the benzothiazole core structure around 135-136. High-resolution mass spectrometry techniques provide precise molecular formula confirmation and isotope pattern analysis for definitive structural identification.

X-ray Crystallographic Studies and Electron Density Mapping

X-ray crystallographic analysis of benzothiazole-piperidine hybrid compounds provides detailed three-dimensional structural information and precise geometric parameters. Single crystal studies reveal that the benzothiazole fragment maintains planarity with maximum deviations from the least-squares plane typically less than 0.03 Angstroms. The piperidine ring consistently adopts the chair conformation with standard bond lengths and angles, including carbon-carbon distances of approximately 1.52 Angstroms and carbon-nitrogen distances around 1.47 Angstroms.

Bond length analysis confirms the double bond character between specific atoms within the benzothiazole system, with nitrogen-carbon distances of approximately 1.30 Angstroms indicating significant π-electron delocalization. The sulfur-carbon bonding in the thiazole ring shows slight asymmetry, with sulfur-carbon distances ranging from 1.74 to 1.77 Angstroms, consistent with the electronic structure of the heterocyclic system. The carbonyl carbon-oxygen distance typically measures 1.23 Angstroms, confirming the double bond character of the amide linkage.

Crystallographic packing studies reveal that discrete molecules exhibit no significant intermolecular interactions in many cases, suggesting that crystal stability arises primarily from van der Waals forces rather than hydrogen bonding networks. However, some related compounds show classical hydrogen bonding patterns involving nitrogen-hydrogen to oxygen and nitrogen-hydrogen to nitrogen interactions that influence the overall crystal structure. The dihedral angles between ring systems provide insight into the conformational preferences and energy barriers for rotation around connecting bonds.

Electron density mapping through crystallographic analysis reveals the distribution of electron density throughout the molecule and confirms the conjugated nature of the benzothiazole system. The planar arrangement of the benzothiazole framework supports extended π-electron delocalization, while the piperidine ring shows localized electron density consistent with its saturated nature. The carbonyl region exhibits characteristic electron density patterns indicative of the carbon-oxygen double bond and nitrogen lone pair interactions.

Comparative Analysis with Related Benzothiazole-Piperidine Hybrid Systems

Comparative structural analysis with related benzothiazole-piperidine hybrid systems reveals consistent structural patterns and variations that depend on substitution patterns and linker groups. 2-(1-Piperidinyl)-1,3-benzothiazole, which lacks the carbonyl linker and methylidene substitution, maintains the same basic benzothiazole planarity and piperidine chair conformation but exhibits different dihedral angles between the ring systems. The direct attachment of piperidine to the benzothiazole 2-position results in more restricted conformational freedom compared to compounds with carbonyl linkers.

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine represents a more complex hybrid system that incorporates additional heterocyclic components while maintaining the core benzothiazole-piperidine interaction. This compound shows similar piperidine chair conformations and benzothiazole planarity, but the additional imidazoline ring introduces new dihedral angle relationships with angles around 6.37 degrees between the benzothiazole and imidazol ring planes.

The N-(2-Benzothiazolyl)piperidine-3-carboxamide system demonstrates how positional changes in the piperidine ring affect overall molecular geometry and properties. The carboxamide substitution at the 3-position of piperidine creates different hydrogen bonding possibilities and electronic effects compared to the methylidene substitution in the target compound. Molecular weight comparisons show systematic increases with additional functional groups, from 245.32 grams per mole for the methylidene compound to 261.34 grams per mole for the carboxamide derivative.

Spectroscopic comparisons across related compounds reveal consistent chemical shift patterns for the benzothiazole aromatic protons while showing variations in the piperidine region that depend on substitution patterns. The methylidene substitution in this compound produces characteristic vinyl proton signals not observed in saturated piperidine derivatives, providing a distinctive spectroscopic signature for this structural variant. Infrared spectroscopic analysis shows similar benzothiazole aromatic signatures across the series while revealing differences in the carbonyl and carbon-hydrogen stretching regions that reflect the specific substitution patterns.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₃H₁₃N₂OS 245.32 Methylidene group, carbonyl linker
2-(1-Piperidinyl)-1,3-benzothiazole C₁₂H₁₄N₂S 218.32 Direct piperidine attachment
N-(2-Benzothiazolyl)piperidine-3-carboxamide C₁₃H₁₅N₃OS 261.34 Carboxamide substitution
N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine C₁₆H₂₁N₅S 315.44 Additional imidazoline ring

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-methylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-10-5-4-8-16(9-10)14(17)13-15-11-6-2-3-7-12(11)18-13/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMSMDBGRUECFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylidenepiperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylidenepiperidine-1-carbonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(3-Methylidenepiperidine-1-carbonyl)-1,3-benzothiazole can be categorized into several key areas:

Medicinal Chemistry

Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties. Benzothiazole derivatives are recognized for their effectiveness against various pathogens, making them suitable candidates for drug development .

Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action often involves inhibiting specific enzymes or receptors associated with cancer progression .

Synthesis of Complex Molecules

The compound serves as a building block in synthesizing more complex molecules. It can undergo various chemical reactions, such as oxidation and reduction, leading to the formation of new derivatives with potentially enhanced biological activities .

Material Science

In industrial applications, this compound is explored for developing new materials due to its unique chemical properties. Its reactivity allows it to be used in creating polymers and other advanced materials.

Case Study 1: Anticancer Screening

A study conducted on novel benzothiazole-piperazine hybrids demonstrated that modifications in the structure of this compound significantly influenced its potency against different cancer cell lines. The results indicated that certain substituents enhanced cytotoxicity while maintaining selectivity toward cancerous cells .

Case Study 2: Antimicrobial Activity

In another research effort focused on the antimicrobial properties of benzothiazole derivatives, this compound exhibited promising activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer activities
SynthesisBuilding block for complex molecules
Material ScienceDevelopment of advanced materials
Mechanism of ActionEnzyme inhibition and receptor modulation

Mechanism of Action

The mechanism of action of 2-(3-Methylidenepiperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Structural Analogues and Substituent Effects

The biological activity of benzothiazole derivatives is highly dependent on the substituent at the 2-position. Below is a comparison of key analogues and their properties:

Compound Substituent Key Biological Activity Activity Level Source
2-(Benzylsulfonyl)-1,3-benzothiazole Benzylsulfonyl Anti-schistosomal Low micromolar (adult worms)
2-(4-Azidostyryl)-1,3-benzothiazole Azidostyryl Fluorogenic labeling (bioorthogonal probes) N/A (imaging applications)
2-(5-Substituted-1,3,4-oxadiazole-2-yl)-1,3-bt* Oxadiazole Antimicrobial (broad-spectrum) Moderate inhibition (disc assay)
2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole Pyrazole Enzyme modulation (AST/ALT inhibition) Variable (A2, A5 inhibitors)
2-(Methylsulfonyl)-1,3-benzothiazole Methylsulfonyl Anticancer (RNA/DNA synthesis inhibition) N/A (research applications)
Target Compound 3-Methylidenepiperidine-1-carbonyl Hypothesized: Anti-parasitic, enzyme targets Not yet reported

*bt = benzothiazole

Key Observations:

  • Anti-parasitic Activity : The benzylsulfonyl derivative () exhibits potent anti-schistosomal activity, suggesting that bulky sulfonyl groups enhance binding to parasitic targets like SmTGR . The target compound’s piperidine-carbonyl group may similarly engage with enzyme active sites through hydrogen bonding or steric interactions.
  • Antimicrobial Activity : Oxadiazole-substituted benzothiazoles () show moderate antimicrobial effects, likely due to their ability to disrupt microbial cell membranes or protein synthesis . The target compound’s piperidine moiety could enhance lipophilicity, improving membrane penetration.
  • Enzyme Modulation: Pyrazole-substituted derivatives () demonstrate dual effects on AST/ALT enzymes, with some compounds acting as inhibitors and others as activators . This highlights the sensitivity of benzothiazoles to minor structural changes.

Pharmacological Potential and Limitations

  • Anti-schistosomal Hits : The benzylsulfonyl derivative () is a promising lead, but its metabolic stability and toxicity remain uncharacterized . The target compound’s piperidine group may confer improved pharmacokinetics due to increased solubility.
  • Anticancer Applications : Methylsulfonyl derivatives () inhibit RNA/DNA synthesis but may lack selectivity for cancer cells . The piperidine-carbonyl group could be tuned for selective binding to oncogenic targets.

Biological Activity

The compound 2-(3-Methylidenepiperidine-1-carbonyl)-1,3-benzothiazole is a derivative of benzothiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a benzothiazole ring fused with a piperidine moiety, which enhances its biological activity. The synthesis typically involves the reaction of benzothiazole derivatives with appropriate aldehydes or ketones to form the desired product through condensation reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, the compound has shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the benzothiazole scaffold can enhance its efficacy.

  • Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit potent activity against:
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • HeLa (cervical cancer)

Table 1 summarizes some key findings regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
BTA-1MCF-70.57Induction of apoptosis via caspase activation
BTA-2HepG20.40Inhibition of cell proliferation
BTA-3HeLa0.4Cell cycle arrest

The anticancer activity is believed to be mediated through several mechanisms:

  • Apoptosis Induction : Increased levels of caspase-3 have been observed in treated cells, indicating the activation of apoptotic pathways .
  • Cell Cycle Arrest : Compounds have been shown to disrupt cell cycle progression in cancer cells, leading to reduced proliferation .

Other Biological Activities

In addition to anticancer properties, benzothiazole derivatives exhibit a range of other pharmacological effects:

  • Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against various pathogens.
  • Antioxidant Activity : The ability to scavenge free radicals has been reported, which may contribute to their overall therapeutic potential .

Case Studies

A notable study evaluated the efficacy of a series of benzothiazole derivatives in treating liver and breast cancers. The results indicated that certain modifications led to enhanced selectivity and potency against tumor cells compared to normal cells .

Another investigation focused on the synthesis and biological evaluation of novel benzothiazole derivatives, revealing promising results in terms of cytotoxicity against multiple cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Q. How can conflicting computational and experimental binding data be reconciled?

  • Answer: Discrepancies arise from solvent effects, protein flexibility, or protonation states in docking models. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides accurate binding constants. For example, docking-predicted α-glucosidase inhibitors (Ki <10 µM) are confirmed via enzyme inhibition assays () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.